molecular formula C15H24N2 B13954344 1-benzyl-N-ethyl-3-methylpiperidin-3-amine

1-benzyl-N-ethyl-3-methylpiperidin-3-amine

Cat. No.: B13954344
M. Wt: 232.36 g/mol
InChI Key: SJUGAQIIRSKZHV-UHFFFAOYSA-N
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Description

1-benzyl-N-ethyl-3-methylpiperidin-3-amine is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a benzyl group, an ethyl group, and a methyl group attached to the piperidine ring. Piperidine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-ethyl-3-methylpiperidin-3-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of Substituents: The benzyl, ethyl, and methyl groups are introduced through alkylation reactions. Common reagents for these reactions include alkyl halides and bases such as sodium hydride or potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-ethyl-3-methylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a catalyst like palladium on carbon to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the benzyl group using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-benzyl-N-ethyl-3-methylpiperidin-3-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-N-ethyl-3-methylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-N-methylpiperidin-3-amine: Similar structure but with a methyl group instead of an ethyl group.

    1-benzylpiperidin-3-amine: Lacks the ethyl and methyl groups.

Uniqueness

1-benzyl-N-ethyl-3-methylpiperidin-3-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other piperidine derivatives. This uniqueness can be leveraged in various applications, including drug development and industrial processes.

Properties

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

1-benzyl-N-ethyl-3-methylpiperidin-3-amine

InChI

InChI=1S/C15H24N2/c1-3-16-15(2)10-7-11-17(13-15)12-14-8-5-4-6-9-14/h4-6,8-9,16H,3,7,10-13H2,1-2H3

InChI Key

SJUGAQIIRSKZHV-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CCCN(C1)CC2=CC=CC=C2)C

Origin of Product

United States

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